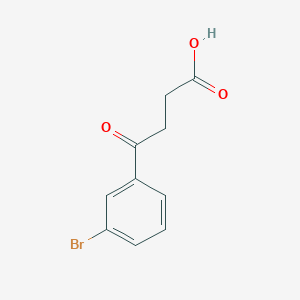

4-(3-Bromophenyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

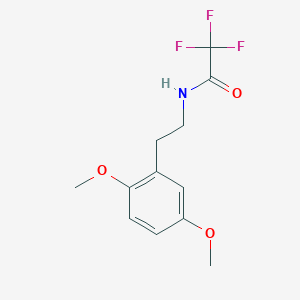

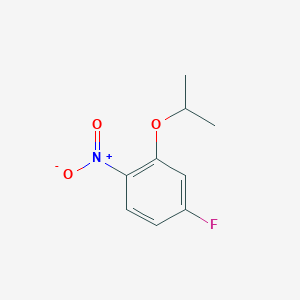

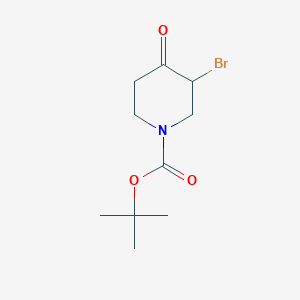

4-(3-Bromophenyl)-4-oxobutanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in different fields of chemistry and biology. It is a derivative of 4-oxobutanoic acid with a bromophenyl group at the 4-position, which can serve as a key starting material for the synthesis of various heterocyclic compounds with expected antibacterial activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. One approach involves the use of a copper-catalyzed cross-coupling reaction to synthesize a surfactant containing a benzene ring, which is a derivative of this compound . Another study describes the use of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, as a precursor for the preparation of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, under Aza–Michael addition conditions .

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been characterized using various spectroscopic techniques. For instance, the structure of a surfactant derivative was confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS, and its purity was checked by HPLC . In another study, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing a triclinic unit cell in the P-1 space group .

Chemical Reactions Analysis

The reactivity of 4-oxobutanoic acid derivatives has been investigated, particularly in oxidation reactions. A study on the kinetics and mechanism of the oxidation of substituted 4-oxobutanoic acids by N-bromophthalimide in aqueous acetic acid medium showed that the reaction is second-order and the rate increases linearly with [H+], indicating the formation of a hypobromous acidium ion as the reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied extensively. The surfactant derivative forms unusual large-diameter premicellar aggregation below the critical micelle concentration (CMC), as shown by dynamic light scattering and atomic force microscopy . The thermal stability and melting point of a semi-organic nonlinear optical crystal derived from a related compound were determined to be stable up to 130 °C with a melting point of 163 °C . Additionally, the first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of another derivative were reported, providing insights into the charge transfer and stability of the molecule .

Scientific Research Applications

Surfactant Synthesis : A novel surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This surfactant forms large-diameter premicellar aggregations, as shown by dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).

Antioxidant Properties : New nitrogen-containing bromophenols, including derivatives of 4-(3-Bromophenyl)-4-oxobutanoic acid, were isolated from the marine red alga Rhodomela confervoides. These compounds exhibited potent scavenging activity against DPPH radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Glycolic Acid Oxidase Inhibition : Some derivatives of this compound have been synthesized as inhibitors of porcine liver glycolic acid oxidase. These compounds showed significant in vitro inhibition, suggesting their potential use in therapeutic applications (Williams et al., 1983).

Antibacterial Activities : Novel heterocyclic compounds synthesized from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid showed expected antibacterial activities. These compounds were synthesized using a series of reactions and tested for their antimicrobial properties (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Pharmaceutical Synthesis : Research on optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanonic acid (KE-298), a compound related to this compound, showed its potential in antirheumatic pharmaceuticals. The pharmacological activities of optical isomers of KE-298 were investigated (Kameo, Takeshita, Yasuda, Matsumoto, & Tomisawa, 1996).

Mechanism of Action

Target of Action

It’s known that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the bromophenyl compound acts as an electrophile . The reaction involves the oxidative addition of the bromophenyl compound to a palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the palladium .

Biochemical Pathways

Bromophenyl compounds are known to participate in various organic reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that bromophenyl compounds can participate in various organic reactions, potentially leading to the formation of new compounds .

Action Environment

The suzuki-miyaura cross-coupling reaction, in which bromophenyl compounds are often used, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-(3-bromophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSZUNULHZOJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427281 |

Source

|

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62903-13-3 |

Source

|

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)